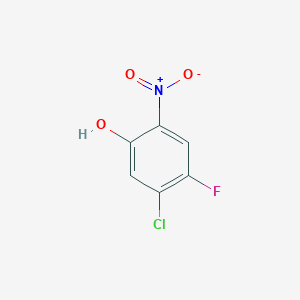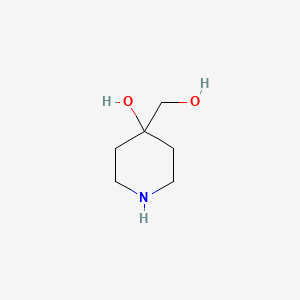
Rubidium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium acetate is a rubidium salt formed by the reaction of rubidium metal, rubidium carbonate, or rubidium hydroxide with acetic acid. It is a white solid with a molar mass of 144.51 g/mol and is highly soluble in water . This compound is used in various applications, including as a catalyst in polymerization reactions and in the preparation of other rubidium compounds.
Mechanism of Action
Target of Action
Rubidium acetate is a rubidium salt that results from reacting rubidium metal, rubidium carbonate, or rubidium hydroxide with acetic acid . It is used as a catalyst for the polymerization of silanol terminated siloxane oligomers
Mode of Action
It is known that rubidium can replace potassium in biological systems , which may suggest a similar mode of action for this compound. More research is needed to fully understand the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Rubidium has been found to replace potassium in vivo , which could potentially affect numerous metabolic pathways
Pharmacokinetics
This compound is soluble in water , which suggests it could be readily absorbed and distributed in the body.
Result of Action
Rubidium shows different biological effects depending on the counter anion . For instance, a pattern of large significant NAG leakage and elevation of ALT observed in rats treated with anhydrous rubidium fluoride indicates renal and hepatic toxicities that can be attributed to fluoride .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, rubidium shows different biological effects depending on the counter anion . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rubidium acetate can be synthesized through several methods:
Reaction of Rubidium Metal with Acetic Acid: Rubidium metal reacts with acetic acid to form this compound and hydrogen gas. [ \text{Rb} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COORb} + \text{H}_2 ]
Reaction of Rubidium Carbonate with Acetic Acid: Rubidium carbonate reacts with acetic acid to produce this compound, water, and carbon dioxide. [ \text{Rb}_2\text{CO}_3 + 2\text{CH}_3\text{COOH} \rightarrow 2\text{CH}_3\text{COORb} + \text{H}_2\text{O} + \text{CO}_2 ]
Reaction of Rubidium Hydroxide with Acetic Acid: Rubidium hydroxide reacts with acetic acid to form this compound and water. [ \text{RbOH} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COORb} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves the reaction of rubidium carbonate with acetic acid due to the availability and stability of rubidium carbonate .
Chemical Reactions Analysis
Rubidium acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form rubidium oxide. [ 4\text{CH}_3\text{COORb} + 5\text{O}_2 \rightarrow 2\text{Rb}_2\text{O} + 8\text{CO}_2 + 6\text{H}_2\text{O} ]
Substitution: this compound can participate in substitution reactions where the acetate group is replaced by another group.
Precipitation Reactions: this compound can form precipitates when reacted with certain anions. [ \text{CH}_3\text{COORb} + \text{X}^- \rightarrow \text{RbX} + \text{CH}_3\text{COOH} ] (where X is an anion that forms an insoluble salt with rubidium)
Common reagents and conditions for these reactions include oxidizing agents for oxidation reactions and various anions for precipitation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Rubidium acetate has several scientific research applications:
Catalysis: It is used as a catalyst for the polymerization of silanol-terminated siloxane oligomers.
Material Science: this compound is used in the preparation of nanosized rubidium ferrite and as a promoter in the palladium-catalyzed synthesis of vinyl acetate.
Biological Research: It is used in the preparation of chemically competent cells in molecular biology.
Medical Research: this compound is used in various medical research applications due to its unique properties.
Comparison with Similar Compounds
Rubidium acetate can be compared with other similar compounds such as:
- Lithium Acetate
- Sodium Acetate
- Potassium Acetate
- Cesium Acetate
Uniqueness: this compound is unique due to its specific applications in catalysis and material science. Unlike lithium, sodium, and potassium acetates, this compound is used in specialized applications such as the preparation of nanosized rubidium ferrite and as a promoter in the synthesis of vinyl acetate .
Properties
CAS No. |
563-67-7 |
|---|---|
Molecular Formula |
C2H4O2Rb |
Molecular Weight |
145.52 g/mol |
IUPAC Name |
rubidium(1+);acetate |
InChI |
InChI=1S/C2H4O2.Rb/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
WRMACIVFBOUTLA-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].[Rb+] |
Canonical SMILES |
CC(=O)O.[Rb] |
Key on ui other cas no. |
563-67-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Rubidium Acetate in perovskite solar cell research?
A1: this compound (RAc) has emerged as a promising material for enhancing the efficiency and stability of inorganic CsPbIBr2 perovskite solar cells (PSCs). [] Applied as an interface layer between the electron transport layer (ETL) and perovskite, RAc improves perovskite film morphology and elevates the SnO2 conduction band, facilitating electron extraction and improving band alignment. [] Additionally, RAc passivates grain boundary defects and reduces surface roughness when introduced between the perovskite and the hole transport layer (HTL), minimizing nonradiative recombination and boosting hole transfer through a raised valence band maximum. []
Q2: How does this compound affect membrane potential in biological systems?
A2: Research on Rhodobacter capsulatus indicates that this compound can influence membrane potential by facilitating the electrophoretic transport of ions. [] Similar to Potassium ions (K+), Rubidium ions (Rb+) added in the form of this compound increase membrane ionic current and decrease membrane potential above a certain threshold. [] This suggests that this compound likely utilizes a low-affinity K+ transport system for membrane translocation, potentially impacting cellular processes regulated by membrane potential. []
Q3: Can this compound be used to synthesize novel materials with unique structures?
A3: Yes, this compound serves as a valuable precursor in synthesizing diverse inorganic-organic hybrid compounds. [, , ] For instance, reacting this compound with bis(1,3-diketone) ligands and metal acetates leads to the formation of self-complementary {2}-metallacryptates, fascinating structures with potential applications in materials science. [] These structures exhibit diverse arrangements, forming linear or meandering infinite chains depending on the specific ligand and metal employed. []
Q4: What are the thermal decomposition properties of this compound?
A4: Thermogravimetric and differential thermal analysis reveal that this compound undergoes a stepwise decomposition process when heated in air. [] This process ultimately yields Rubidium Oxide (Rb2O) at temperatures above 900 °C, with Rubidium Carbonate (Rb2CO3) appearing as an intermediate product between 400-700 °C. [] The gaseous byproducts primarily consist of water (H2O), carbon dioxide (CO2), and acetone ((CH3)2CO). []
Q5: Does the thermal decomposition of this compound exhibit any unique characteristics?
A5: Interestingly, the thermal decomposition of this compound shows significant gas/solid interface activity at 400-450 °C. [] This leads to an increased production of primary gaseous products and the emergence of secondary gas-phase molecules like isobutylene ((CH3)2C=CH2), methane (CH4), and carbon monoxide (CO). [] This interfacial activity suggests potential adsorptive and catalytic properties for the solid decomposition products, opening avenues for further investigation. []
Q6: Are there any historical examples of using this compound for isotope enrichment?
A6: Yes, this compound has been used in the past for enriching Rubidium isotopes. [] Electrolysis of a this compound solution in a specifically designed cell with multiple chambers separated by diaphragms, allows for the separation of Rubidium-85 and Rubidium-87 isotopes based on their slight mobility differences under an electric field. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Benzyl-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1592843.png)







